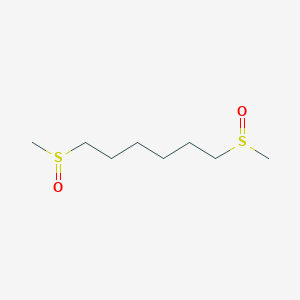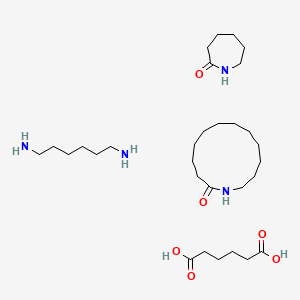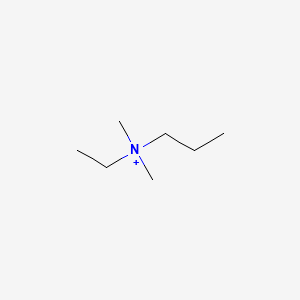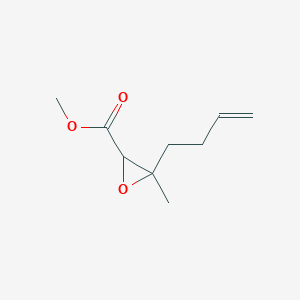
3,4,4,6-Tetramethyl-2-phenylimino-2,3-dihydro-4H-1,3-thiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,4,6-Tetramethyl-2-phenylimino-2,3-dihydro-4H-1,3-thiazine is a heterocyclic compound with a fixed imino structure It is characterized by the presence of a thiazine ring, which is a six-membered ring containing both nitrogen and sulfur atoms
Preparation Methods
The synthesis of 3,4,4,6-Tetramethyl-2-phenylimino-2,3-dihydro-4H-1,3-thiazine can be achieved through two primary methods :
Intramolecular Rearrangement: This method involves the rearrangement of 1,4,6,6-tetramethyl-3-aryl-1,2,3,6-tetrahydropyrimidine-2-thiones. The reaction conditions typically include heating the starting materials in the presence of a suitable catalyst.
Amination: This method involves the amination of 3,4,4,6-tetramethyl-2,3-dihydro-4H-1,3-thiazine-2-thione methiodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Chemical Reactions Analysis
3,4,4,6-Tetramethyl-2-phenylimino-2,3-dihydro-4H-1,3-thiazine undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed from oxidation include sulfoxides and sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed from reduction include amines and thiols.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace certain functional groups in the molecule. Common reagents used in these reactions include halides and alkoxides.
Scientific Research Applications
3,4,4,6-Tetramethyl-2-phenylimino-2,3-dihydro-4H-1,3-thiazine has several scientific research applications, including :
Chemistry: The compound is used as a building block in the synthesis of more
Properties
CAS No. |
38163-54-1 |
|---|---|
Molecular Formula |
C14H18N2S |
Molecular Weight |
246.37 g/mol |
IUPAC Name |
3,4,4,6-tetramethyl-N-phenyl-1,3-thiazin-2-imine |
InChI |
InChI=1S/C14H18N2S/c1-11-10-14(2,3)16(4)13(17-11)15-12-8-6-5-7-9-12/h5-10H,1-4H3 |
InChI Key |
HXUDRWDQTMZXOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C(=NC2=CC=CC=C2)S1)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[(Anthracen-9-yl)oxy]methyl}oxirane](/img/structure/B14671404.png)
![1-{4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]phenyl}propan-1-one](/img/structure/B14671417.png)





![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxypropyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14671448.png)




